molecular formula C9H14ClNO B3191772 (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl CAS No. 574744-39-1

(S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl

Cat. No.: B3191772
CAS No.: 574744-39-1
M. Wt: 187.66 g/mol
InChI Key: FYLBCUWOAFIYOW-FJXQXJEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.

    Functional Group Introduction: The methoxy group is introduced onto the benzene ring through a methylation reaction using reagents such as methyl iodide and a base like sodium hydride.

    Chiral Amine Formation: The ethylamine group is introduced via a reductive amination reaction. This involves the reaction of the substituted benzene with an appropriate amine and a reducing agent such as sodium borohydride.

    Chiral Resolution: The chiral center is resolved using chiral resolution techniques, often involving the use of chiral acids or bases to separate the enantiomers.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the ethylamine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.

Major Products Formed:

    Oxidation: Imines, oximes, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals, agrochemicals, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

    ®-(+)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl: The enantiomer of (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl, differing in its chiral configuration.

    1-(4-METHOXYPHENYL)ETHYLAMINE: The non-chiral version of the compound without the hydrochloride salt.

    1-(4-METHOXYPHENYL)ETHANOL: A related compound with a hydroxyl group instead of an amine group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition and catalysis.

Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLBCUWOAFIYOW-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703462
Record name (1S)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574744-39-1
Record name (1S)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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